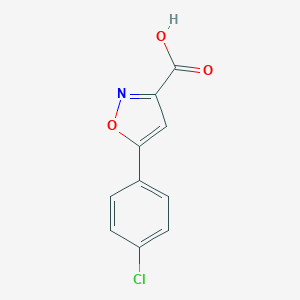

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTZVRLESCICCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360696 | |

| Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33282-22-3 | |

| Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33282-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Isoxazole-3-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological properties. Among its various substituted forms, isoxazole-3-carboxylic acid derivatives have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The inherent properties of the isoxazole moiety, including its electronic characteristics and ability to act as a bioisostere for a carboxylic acid group, contribute to its versatility in drug design.[1]

Anti-inflammatory Activity

Isoxazole-3-carboxylic acid derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase-activating protein (FLAP).

Inhibition of Cyclooxygenase (COX)

Several isoxazole-carboxamide derivatives have been shown to be potent inhibitors of COX enzymes, with a notable selectivity towards the inducible COX-2 isoform, which is a key target for anti-inflammatory drugs with reduced gastrointestinal side effects.

Table 1: COX-2 Inhibitory Activity of Isoxazole-3-Carboxamide Derivatives

| Compound ID | Structure | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5b | 3-(4-Methoxyphenyl)-5-(4-chlorophenyl)isoxazole | 0.12 | >10 | >83.3 | [2] |

| 5c | 3-(4-Methoxyphenyl)-5-(4-fluorophenyl)isoxazole | 0.15 | >10 | >66.7 | [2] |

| 5d | 3-(4-Methoxyphenyl)-5-(4-bromophenyl)isoxazole | 0.18 | >10 | >55.6 | [2] |

Inhibition of Leukotriene Biosynthesis via FLAP

A series of 4,5-diarylisoxazol-3-carboxylic acids have been identified as potent inhibitors of leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP). Leukotrienes are potent lipid mediators of inflammation.

Table 2: FLAP Inhibitory Activity of 4,5-Diarylisoxazol-3-carboxylic Acid Derivatives

| Compound ID | Structure | Cellular 5-LO Product Synthesis IC50 (µM) | Reference |

| 39 | 4,5-bis(4-methoxyphenyl)isoxazole-3-carboxylic acid | 0.24 | |

| 40 | 4-(4-methoxyphenyl)-5-(4-fluorophenyl)isoxazole-3-carboxylic acid | 0.24 |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

COX Probe (e.g., a fluorogenic probe that reacts with the peroxidase component of COX)

-

COX Cofactor (e.g., hematin)

-

Arachidonic Acid (substrate)

-

Test compounds and a known COX-2 inhibitor (e.g., celecoxib)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer according to the manufacturer's instructions. Dilute test compounds to the desired concentrations.

-

Reaction Mixture: In each well of the 96-well plate, add the following in order:

-

COX Assay Buffer

-

COX Cofactor

-

COX Probe

-

Test compound or vehicle control

-

-

Enzyme Addition: Add the human recombinant COX-2 enzyme to each well.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the test compounds to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set duration (e.g., 10 minutes).

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). The percent inhibition for each test compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Anticancer Activity

The isoxazole-3-carboxylic acid scaffold has been extensively explored for the development of novel anticancer agents. These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis.

A number of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit xanthine oxidase, an enzyme implicated in some cancers.[3]

Table 3: In Vitro Anticancer Activity of Isoxazole-3-Carboxamide Derivatives [4]

| Compound ID | Structure | Cell Line | IC50 (µM) |

| 2a | 5-methyl-3-phenyl-N-(p-tolyl)isoxazole-4-carboxamide | Colo205 | 9.18 |

| 2a | 5-methyl-3-phenyl-N-(p-tolyl)isoxazole-4-carboxamide | HepG2 | 7.55 |

| 2e | N-(4-chlorophenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | B16F1 | 0.079 |

Experimental Protocol: Annexin V Apoptosis Assay

This protocol describes a method to detect and quantify apoptosis in cancer cells treated with isoxazole derivatives using flow cytometry.[5][6]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test isoxazole derivative and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed the cancer cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the isoxazole derivative or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Washing: Wash the collected cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Antimicrobial Activity

Isoxazole-3-carboxylic acid derivatives have also been investigated for their antibacterial and antifungal properties. The isoxazole nucleus is present in several clinically used antimicrobial agents.

Table 4: Antimicrobial Activity of Isoxazole Derivatives [7][8][9]

| Compound ID | Structure | Microorganism | MIC (µg/mL) |

| 4e | 5-(4-chlorophenyl)-3-(pyridin-3-yl)isoxazole | Candida albicans | 6 |

| 4g | 5-(4-bromophenyl)-3-(pyridin-3-yl)isoxazole | Candida albicans | 8 |

| 4h | 5-(4-fluorophenyl)-3-(pyridin-3-yl)isoxazole | Candida albicans | 10 |

| 1d | 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | Escherichia coli ATCC 25922 | 28.1 |

| 1e | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | Staphylococcus epidermidis 756 | 56.2 |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the minimum inhibitory concentration (MIC) of isoxazole derivatives against various microorganisms.[10][11][12][13]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test isoxazole derivatives and standard antimicrobial agents

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound and standard drug in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific cell density (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Synthesis of Isoxazole-3-Carboxylic Acid Derivatives

A general and widely used method for the synthesis of the isoxazole-3-carboxylic acid core involves the reaction of a β-ketoester with hydroxylamine.[14] The resulting isoxazolone can then be further functionalized. A common synthetic route to produce 5-arylisoxazole-3-carboxylic acid ethyl esters involves the cycloaddition of an N-Boc alkyne with ethyl chlorooximidoacetate, followed by hydrolysis of the ester to the carboxylic acid.[15] Amide derivatives are frequently prepared by coupling the isoxazole-3-carboxylic acid with a variety of amines.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. protocols.io [protocols.io]

- 14. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 15. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide on the Spectroscopic Data of 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid. Due to the limited availability of published raw spectral data for this specific compound, this document focuses on predicted spectroscopic characteristics based on analogous structures and the known spectral properties of its constituent functional groups. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₆ClNO₃ Molecular Weight: 223.61 g/mol CAS Number: 33282-22-3

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar isoxazole and carboxylic acid-containing compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.80 - 7.90 | Doublet | 2H | Aromatic protons (ortho to isoxazole) |

| ~7.50 - 7.60 | Doublet | 2H | Aromatic protons (meta to isoxazole) |

| ~7.00 | Singlet | 1H | Isoxazole ring proton (H-4) |

Note: The exact chemical shifts are dependent on the solvent used for analysis.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~185.0 | Carboxylic acid carbon (-C OOH) |

| ~170.0 | Isoxazole ring carbon (C-5) |

| ~160.0 | Isoxazole ring carbon (C-3) |

| ~136.0 | Aromatic carbon (C-Cl) |

| ~130.0 | Aromatic carbons (CH, ortho to isoxazole) |

| ~129.0 | Aromatic carbons (CH, meta to isoxazole) |

| ~127.0 | Aromatic carbon (ipso to isoxazole) |

| ~98.0 | Isoxazole ring carbon (C-4) |

Note: The chemical shifts are solvent-dependent.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1610 | Medium | C=N stretch (isoxazole ring) |

| 1600 - 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1320 - 1210 | Strong | C-O stretch (carboxylic acid) |

| ~830 | Strong | C-H out-of-plane bend (para-substituted benzene) |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 223/225 | [M]+, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 179/181 | [M - CO₂]+, Loss of carbon dioxide |

| 139 | [C₈H₅NCl]+, Fragmentation of the isoxazole ring |

| 111/113 | [C₆H₄Cl]+, Chlorophenyl cation |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If necessary, add a small percentage of formic acid or ammonium hydroxide to aid ionization.

Data Acquisition (ESI-MS):

-

Ionization Mode: Both positive and negative ion modes should be tested to determine which gives a better signal for the molecular ion.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small organic molecule like this compound.

Mechanism of action of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

Core Mechanism of Action of Isoxazole Carboxylic Acid Derivatives

Introduction

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial structural motif and synthetic intermediate in the development of a wide array of pharmacologically active agents. While this specific molecule is primarily utilized as a building block, the isoxazole scaffold it provides is central to the therapeutic effects of its derivatives. These derivatives have demonstrated a broad spectrum of biological activities, most notably anti-inflammatory, analgesic, and immunomodulatory effects. This technical guide elucidates the primary mechanisms of action attributed to isoxazole carboxylic acid derivatives, with a focus on key molecular targets and signaling pathways. It is important to note that the following mechanisms are characteristic of derivatives synthesized from the isoxazole core, rather than this compound itself, for which direct mechanistic studies are not extensively available in the public domain.

The isoxazole ring, with its unique electronic and steric properties, allows for interaction with a variety of biological targets. The key mechanisms of action for derivatives of this compound can be broadly categorized into:

-

Inhibition of Pro-inflammatory Enzymes: A significant number of isoxazole derivatives function as potent inhibitors of enzymes that are critical in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

-

Modulation of the Endocannabinoid System: Certain carboxamide derivatives of isoxazole have been identified as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids.

-

Interaction with Ion Channels: Some isoxazole-3-carboxamide derivatives act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation.

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

A primary mechanism by which isoxazole derivatives exert their anti-inflammatory effects is through the inhibition of COX and 5-LOX enzymes. These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation, pain, and fever.

Signaling Pathway

Quantitative Data

| Compound Class | Target | IC50 (µM) | Reference |

| 4,5-Diarylisoxazol-3-carboxylic acids | 5-Lipoxygenase | 0.24 | [1] |

| Isoxazole-mercaptobenzimidazole hybrids | COX-2 | Varies | [2] |

| Indolyl–isoxazolidines | COX/LOX | Varies | [2] |

Experimental Protocols

In Vitro COX/LOX Inhibition Assay (General Protocol)

-

Enzyme Preparation: Recombinant human COX-1, COX-2, and 5-LOX enzymes are used.

-

Substrate: Arachidonic acid is used as the natural substrate.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test isoxazole derivative for a specified period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Product Quantification: The formation of prostaglandins (for COX) or leukotrienes (for 5-LOX) is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

A number of 3-carboxamido-5-aryl-isoxazole derivatives have been shown to be potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, leading to analgesic and anti-inflammatory effects through the activation of cannabinoid receptors.

Signaling Pathway

Quantitative Data

| Compound Class | Target | IC50 (µM) | Reference |

| 3-Carboxamido-5-aryl-isoxazoles | FAAH | 0.088 | [3] |

| 5-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)isoxazole-3-carboxamide | FAAH | Potent Inhibitor | [4] |

Experimental Protocols

FAAH Inhibition Assay (General Protocol)

-

Enzyme Source: Homogenates from rat brain or recombinant human FAAH are used as the enzyme source.

-

Substrate: A fluorescent or radiolabeled anandamide analogue is used as the substrate.

-

Incubation: The enzyme preparation is incubated with various concentrations of the test isoxazole carboxamide derivative.

-

Reaction: The reaction is initiated by the addition of the substrate and incubated at 37°C.

-

Detection: The amount of product formed is quantified by measuring fluorescence or radioactivity.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

Certain isoxazole-3-carboxamide derivatives have been developed as antagonists of the TRPV1 receptor.[5] TRPV1 is a non-selective cation channel that is activated by various noxious stimuli, including heat, acid, and capsaicin, and plays a crucial role in the transmission of pain signals. Antagonism of TRPV1 can therefore lead to analgesic effects.

Logical Relationship Diagram

Quantitative Data

| Compound Class | Target | Activity | Reference |

| Isoxazole-3-carboxamide derivatives | TRPV1 | Antihyperalgesic effects in rat models | [5] |

Experimental Protocols

In Vitro TRPV1 Functional Assay (Calcium Imaging)

-

Cell Culture: HEK293 cells stably expressing the human TRPV1 channel are used.

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Application: Cells are pre-incubated with the test isoxazole-3-carboxamide derivative.

-

Agonist Stimulation: The cells are then stimulated with a known TRPV1 agonist (e.g., capsaicin).

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader or microscope.

-

Antagonist Activity: The ability of the test compound to inhibit the capsaicin-induced calcium influx is quantified to determine its antagonist activity.

This compound is a valuable starting material for the synthesis of a diverse range of bioactive molecules. The derivatives of this compound target several key pathways involved in inflammation and pain. The primary mechanisms of action include the inhibition of pro-inflammatory enzymes like COX and 5-LOX, modulation of the endocannabinoid system through FAAH inhibition, and antagonism of the TRPV1 pain receptor. The versatility of the isoxazole scaffold allows for fine-tuning of activity and selectivity, making it an important pharmacophore in modern drug discovery. Further research into specific derivatives will continue to uncover new therapeutic applications and refine our understanding of their molecular mechanisms.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)isoxazole-3-carboxamide [myskinrecipes.com]

- 5. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. It serves as a key building block for the synthesis of various bioactive molecules, including anti-inflammatory and analgesic drugs.[1] This technical guide provides a summary of the available chemical and physical data for this compound. However, a definitive experimental crystal structure has not been reported in publicly accessible databases. This document outlines the known properties and provides a general methodology for the synthesis of related isoxazole derivatives, which can serve as a reference for researchers aiming to crystallize and characterize this specific compound.

Introduction

Isoxazole derivatives are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. They are of considerable interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] The subject of this guide, this compound, incorporates a 4-chlorophenyl group, which can influence its biological activity and physicochemical properties. This compound is a valuable intermediate in the synthesis of more complex molecules.[1] A detailed understanding of its three-dimensional structure through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design. Despite extensive searches of crystallographic databases and the scientific literature, no experimental crystal structure data for this compound has been found.

Physicochemical Properties

While crystallographic data is unavailable, other key physicochemical properties of this compound have been reported. These are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆ClNO₃ | |

| Molecular Weight | 223.61 g/mol | |

| CAS Number | 33282-22-3 | |

| Melting Point | 200.0 °C (decomposes) | |

| Appearance | Solid | |

| Purity | ≥ 97% | |

| InChI Key | CRTZVRLESCICCT-UHFFFAOYSA-N |

Synthesis of Isoxazole Derivatives: A General Protocol

Caption: General workflow for the synthesis of substituted isoxazoles.

Experimental Details:

-

Oxime Formation: The aryl aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or pyridine, to form the corresponding aldoxime. The reaction is typically carried out in an alcoholic solvent.

-

Nitrile Oxide Formation: The aldoxime is then converted to a hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas. Subsequent treatment with a non-nucleophilic base, such as triethylamine, generates the nitrile oxide in situ.

-

1,3-Dipolar Cycloaddition: The freshly generated nitrile oxide undergoes a [3+2] cycloaddition reaction with a suitable alkyne to yield the desired substituted isoxazole. The choice of alkyne determines the substitution pattern at positions 3 and 4 of the isoxazole ring.

Potential Signaling Pathways and Biological Activity

While specific signaling pathways for this compound are not detailed in the available literature, isoxazole derivatives are known to exhibit a wide range of biological activities.[2][3] These activities often stem from their ability to act as inhibitors of various enzymes or as antagonists at cell surface receptors. For instance, some isoxazoles are known to be inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway.

Caption: Hypothetical interaction with a biological target.

Conclusion and Future Directions

This compound is a compound of interest for the development of new therapeutic agents. While its basic physicochemical properties are known, a detailed understanding of its solid-state structure is currently lacking. The absence of experimental crystallographic data hinders structure-based drug design efforts. Therefore, the crystallization and subsequent X-ray diffraction analysis of this compound are critical next steps for the research community. The synthetic methodologies and characterization techniques outlined in the literature for related isoxazole derivatives provide a solid foundation for achieving this goal. Such studies would undoubtedly contribute to a deeper understanding of the structure-activity relationships of this class of compounds and facilitate the development of novel drugs.

References

The 5-Arylisoxazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and structural stability have made it a cornerstone in the design of numerous therapeutic agents.[2] Among its derivatives, 5-arylisoxazoles have garnered significant attention due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][3][4] This technical guide provides an in-depth exploration of the discovery and history of 5-arylisoxazole compounds, details key synthetic methodologies, presents quantitative biological data, and visualizes relevant biological pathways and experimental workflows.

A Historical Perspective: From Discovery to Prominence

The journey of isoxazole chemistry began in 1903 when Claisen reported the first synthesis of the parent isoxazole ring.[5] However, the full synthetic potential and therapeutic importance of isoxazole derivatives, particularly 5-arylisoxazoles, were unlocked with the advent of 1,3-dipolar cycloaddition reactions. A pivotal moment in this field was the extensive work by Rolf Huisgen in the 1960s, which established the 1,3-dipolar cycloaddition as a powerful and versatile tool for constructing five-membered heterocycles.[6][7][8] This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (like a nitrile oxide) with a dipolarophile (such as an alkyne) and has become a cornerstone for the synthesis of isoxazoles.[7][8] The development of regioselective and efficient methods for this cycloaddition has been instrumental in the synthesis of a diverse library of 5-arylisoxazole compounds, paving the way for the discovery of numerous biologically active molecules.

Synthetic Methodologies: The Art of Building the 5-Arylisoxazole Core

The most prevalent and versatile method for the synthesis of 5-arylisoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[9] This powerful reaction allows for the direct formation of the isoxazole ring with a high degree of control over the substitution pattern.

The [3+2] Cycloaddition: A Workhorse Reaction

The general workflow for the synthesis of 5-arylisoxazoles via [3+2] cycloaddition is depicted below. The key steps involve the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with a terminal alkyne to yield the desired 5-arylisoxazole.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. ijpca.org [ijpca.org]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid from Chalcones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid, a valuable heterocyclic compound with applications in pharmaceutical and medicinal chemistry. The synthesis is achieved through a two-step process commencing with the Claisen-Schmidt condensation of 4'-chloroacetophenone and glyoxylic acid to yield a chalcone intermediate, followed by the cyclization of this intermediate with hydroxylamine hydrochloride to form the final isoxazole product. This protocol offers a robust and adaptable methodology for obtaining this class of compounds.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that are integral to the development of numerous therapeutic agents, exhibiting a wide range of biological activities. The synthesis of isoxazoles from chalcone precursors is a well-established and versatile method in organic synthesis. Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. Subsequent reaction with hydroxylamine hydrochloride in a basic medium leads to the formation of the isoxazole ring. This document outlines the synthesis of this compound, a compound of interest in drug discovery programs.[1]

Overall Reaction Scheme

The synthesis of this compound is accomplished in two primary steps:

-

Step 1: Synthesis of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid (Chalcone Intermediate) via Claisen-Schmidt condensation of 4'-chloroacetophenone and glyoxylic acid.

-

Step 2: Synthesis of this compound via cyclization of the chalcone intermediate with hydroxylamine hydrochloride.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound and its chalcone intermediate. The yields are based on typical outcomes for analogous reactions reported in the literature.

| Step | Product | Starting Materials | Reaction Type | Solvent | Catalyst/Reagent | Typical Yield (%) |

| 1 | (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid | 4'-Chloroacetophenone, Glyoxylic acid | Claisen-Schmidt Condensation | Ethanol | NaOH or KOH | 75-85 |

| 2 | This compound | (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid, Hydroxylamine hydrochloride | Cyclization | Ethanol | NaOH or KOH | 80-90 |

Experimental Protocols

Materials and Equipment:

-

4'-Chloroacetophenone

-

Glyoxylic acid

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Protocol 1: Synthesis of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid (Chalcone Intermediate)

This protocol describes the base-catalyzed Claisen-Schmidt condensation of 4'-chloroacetophenone and glyoxylic acid.

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-chloroacetophenone (1 equivalent) in ethanol (approximately 50-100 mL).

-

Addition of Glyoxylic Acid: To the stirred solution, add glyoxylic acid (1.1 equivalents). Stir the mixture at room temperature until the solids are fully dissolved.

-

Base Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium hydroxide (2.5 equivalents) in water dropwise to the flask, maintaining the temperature below 10 °C.

-

Reaction: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice. Acidify the mixture with dilute hydrochloric acid until the pH is approximately 2-3. This will cause the chalcone product to precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Dry the purified product under vacuum.

Protocol 2: Synthesis of this compound

This protocol details the cyclization of the chalcone intermediate with hydroxylamine hydrochloride to form the final isoxazole product.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the synthesized (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid (1 equivalent) in ethanol (approximately 100 mL).

-

Reagent Addition: Add hydroxylamine hydrochloride (1.5 equivalents) to the stirred solution.

-

Base Addition: Slowly add a solution of sodium hydroxide (3 equivalents) in water to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction's progress using TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice.

-

Acidification and Isolation: Acidify the mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the this compound.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product. Dry the purified product under vacuum.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound from 4'-chloroacetophenone and glyoxylic acid.

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis.

Reaction Mechanism Diagram

The formation of the isoxazole ring from the chalcone intermediate proceeds through a well-accepted mechanism involving Michael addition, cyclization, and dehydration.

Caption: Mechanism of isoxazole formation from a chalcone precursor.

References

5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid: A Versatile Building Block for Organic Synthesis in Drug Discovery and Materials Science

FOR IMMEDIATE RELEASE

Application Note & Protocol

St. Louis, MO – December 25, 2025 – 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a highly versatile and valuable building block in the field of organic synthesis. Its unique molecular architecture, featuring a reactive carboxylic acid function and a stable isoxazole core substituted with a 4-chlorophenyl group, makes it an ideal starting material for the synthesis of a diverse array of complex molecules. This compound has garnered significant attention from researchers in medicinal chemistry, agrochemical development, and materials science due to the broad spectrum of biological activities and desirable physicochemical properties exhibited by its derivatives.

This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including amide bond formation and esterification. These reactions are fundamental to the construction of novel chemical entities with potential therapeutic and industrial applications.

Key Applications

Derivatives of this compound have been extensively explored for various applications:

-

Pharmaceutical Development: This building block is a cornerstone in the synthesis of novel therapeutic agents, particularly anti-inflammatory and analgesic drugs.[1] Its derivatives have also been investigated as potent inhibitors of enzymes such as xanthine oxidase and the mitochondrial permeability transition pore (mtPTP), highlighting its potential in the treatment of gout and pathologies associated with mitochondrial dysfunction.[2]

-

Agrochemicals: The isoxazole moiety is a well-known pharmacophore in agrochemicals. The use of this compound allows for the development of new herbicides and fungicides, contributing to improved crop protection.[1]

-

Materials Science: The rigid isoxazole core and the potential for functionalization make this compound a valuable component in the design of novel polymers and other advanced materials with tailored properties.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of amides and esters from this compound. These procedures are based on established and reliable synthetic transformations.

Amide Synthesis via Acyl Chloride

This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by coupling with an amine.

Step 1: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride

A solution of this compound in a suitable solvent is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield the corresponding acyl chloride.

dot

Caption: Synthesis of the acyl chloride intermediate.

Protocol:

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to obtain the crude 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Coupling

The synthesized acyl chloride is then reacted with a primary or secondary amine in the presence of a base to form the desired amide.

dot

Caption: General scheme for amide bond formation.

Protocol:

-

Dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM or tetrahydrofuran (THF).

-

Add a suitable base, such as triethylamine or pyridine (1.5 - 2.0 eq).

-

Slowly add a solution of 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride (1.0 eq) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Table 1: Examples of Amide Synthesis from this compound Derivatives

| Amine | Coupling Method | Base | Solvent | Yield (%) | Reference |

| N-(3-chloro-2-methylphenyl)amine | Thionyl Chloride | Triethylamine | THF | 20-80 | [2] |

| Various Anilines | Thionyl Chloride | Triethylamine | THF | 20-80 | [2] |

Esterification

Esters of this compound can be readily synthesized through Fischer esterification or by using coupling agents.

Protocol 1: Fischer Esterification

This method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

dot

Caption: Fischer esterification workflow.

Protocol:

-

Suspend or dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude ester.

-

Purify by column chromatography or distillation.

Protocol 2: Esterification using Coupling Agents

For more sensitive substrates or when milder conditions are required, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed.

Protocol:

-

Dissolve this compound (1.0 eq), the alcohol (1.0 - 1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an anhydrous aprotic solvent like DCM or THF.

-

Add the coupling agent (e.g., EDC or DCC, 1.1 - 1.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter off the urea byproduct (if DCC is used).

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the resulting ester.

Table 2: General Conditions for Esterification

| Method | Reagents | Solvent | Temperature | Typical Yield (%) |

| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Alcohol | Reflux | Good to Excellent |

| Coupling Agent | Alcohol, EDC/DCC, DMAP (cat.) | DCM or THF | 0 °C to RT | Good to Excellent |

Signaling Pathway in Drug Development

Derivatives of this compound have been identified as potent inhibitors of the mitochondrial permeability transition pore (mtPTP).[2] The opening of the mtPTP is a critical event in the intrinsic pathway of apoptosis (programmed cell death). Under conditions of cellular stress, such as high levels of intracellular calcium or oxidative stress, the mtPTP opens, leading to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and ultimately, cell death. Inhibition of the mtPTP can therefore be a therapeutic strategy in diseases characterized by excessive cell death.

References

Application Notes and Protocols for In Vitro Testing of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a synthetic compound belonging to the isoxazole class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. These application notes provide a comprehensive overview of in vitro assays that can be employed to characterize the biological activity of this compound. Detailed protocols for key assays are provided to facilitate the experimental evaluation of this compound.

Potential Therapeutic Activities and Corresponding In Vitro Assays

Based on the known activities of structurally related isoxazole derivatives, this compound is a candidate for screening in several therapeutic areas. The following sections detail the rationale and methodologies for assessing its potential in these areas.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Rationale: A significant number of isoxazole-containing compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. There are two main isoforms, COX-1 and COX-2. Inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is primarily involved in inflammation, while COX-1 is involved in maintaining the gastrointestinal lining.

Data Presentation:

| Compound/Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Hypothetical Data for this compound | Not Available | Not Available | Not Available |

| Celecoxib (Reference) | 15 | 0.04 | 375 |

| Ibuprofen (Reference) | 13 | 344 | 0.04 |

| Example Isoxazole Derivative 1 | 5.2 | 0.15 | 34.7 |

| Example Isoxazole Derivative 2 | 10.8 | 1.2 | 9.0 |

Data for example isoxazole derivatives is illustrative and sourced from various scientific publications on related compounds.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., Celecoxib, Ibuprofen)

-

96-well microplate

-

Microplate reader

-

Prostaglandin E₂ (PGE₂) EIA kit

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, test compound, and reference inhibitors in the reaction buffer.

-

Enzyme and Inhibitor Incubation:

-

To the wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of the test compound or reference inhibitors to the respective wells. Include a vehicle control (solvent only).

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

PGE₂ Quantification: Measure the amount of PGE₂ produced using a PGE₂ EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Signaling Pathway and Workflow Diagrams:

Anticancer Activity: MTT Assay

Rationale: Many heterocyclic compounds, including isoxazoles, have been investigated for their potential as anticancer agents. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity. As an indicator of cell viability, it can be used to screen for the cytotoxic effects of potential anticancer compounds.

Data Presentation:

Specific anticancer activity data for this compound is not currently available. The table below shows representative data for other isoxazole derivatives against common cancer cell lines.

| Compound/Drug | Cell Line | IC₅₀ (µM) |

| Hypothetical Data for this compound | e.g., MCF-7 | Not Available |

| Doxorubicin (Reference) | MCF-7 | ~1-5 |

| Example Isoxazole Derivative 3 | A549 | 12.5 |

| Example Isoxazole Derivative 4 | HeLa | 8.7 |

Data for example isoxazole derivatives is illustrative and sourced from various scientific publications on related compounds.

Experimental Protocol: MTT Cell Viability Assay

Materials:

-

Cancer cell line (e.g., MCF-7, A549, HeLa)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC₅₀ value.

Workflow Diagram:

Application Notes and Protocols for In Vivo Studies of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a versatile isoxazole derivative with significant potential in pharmaceutical research and development, particularly in the creation of anti-inflammatory and analgesic drugs.[1] Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Due to its limited aqueous solubility, developing an appropriate formulation is critical for achieving desired exposure and therapeutic efficacy in in vivo studies.

These application notes provide a comprehensive guide to the formulation of this compound for preclinical in vivo research. The protocols outlined below are based on established methods for poorly soluble acidic compounds and are intended as a starting point for formulation development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to formulation design.[2] Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆ClNO₃ | [1] |

| Molecular Weight | 223.61 g/mol | [1] |

| Appearance | Off-white amorphous powder | [1] |

| Melting Point | 185-186 °C (Predicted) | [3] |

| pKa (Predicted) | 2.14 ± 0.10 | [3] |

| Storage Conditions | 0-8°C | [1] |

Note: The low predicted pKa suggests that the compound is acidic and will exhibit pH-dependent solubility, with lower solubility in acidic environments.

Proposed Signaling Pathway: Cyclooxygenase (COX) Inhibition

Isoxazole derivatives are frequently investigated for their anti-inflammatory properties, often targeting the cyclooxygenase (COX) pathway.[4] COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][6][7] Inhibition of COX enzymes reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

Cyclooxygenase (COX) Inhibition Pathway

Formulation Strategies for Poorly Soluble Compounds

Given its predicted poor aqueous solubility, several formulation strategies can be employed to enhance the bioavailability of this compound for in vivo studies.[8][9] The choice of formulation will depend on the intended route of administration, the required dose, and the specific animal model.

| Formulation Strategy | Principle | Advantages | Disadvantages |

| Aqueous Suspension | The drug is suspended as fine particles in an aqueous vehicle with the aid of suspending and wetting agents. | Simple to prepare, suitable for a range of doses. | Potential for particle aggregation and non-uniform dosing. |

| Co-solvent System | The drug is dissolved in a mixture of a water-miscible organic solvent and water. | Can achieve a true solution, good for dose uniformity. | Potential for drug precipitation upon dilution in the GI tract. |

| Lipid-Based Formulation | The drug is dissolved or suspended in a lipid vehicle, which can form an emulsion or microemulsion in the gut. | Can enhance absorption via lymphatic uptake. | More complex to prepare and characterize. |

Experimental Protocols

The following protocols provide a starting point for the formulation of this compound. It is crucial to perform pre-formulation studies to determine the solubility of the compound in various excipients to optimize the final formulation.

Protocol 1: Preparation of an Aqueous Suspension (for Oral Gavage)

This protocol describes the preparation of a simple aqueous suspension, a common formulation for oral administration in preclinical studies.

Materials:

-

This compound

-

Wetting agent (e.g., 0.5% Tween® 80 or Polysorbate 80)

-

Suspending agent (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) or Xanthan Gum)[10][11]

-

Purified water

Equipment:

-

Analytical balance

-

Mortar and pestle

-

Magnetic stirrer and stir bar

-

Graduated cylinders and beakers

-

Homogenizer (optional, for particle size reduction)

Procedure:

-

Preparation of the Vehicle:

-

In a beaker, dissolve the suspending agent (e.g., 0.5 g of CMC-Na) in approximately 80% of the final volume of purified water with continuous stirring. This may take some time to fully hydrate.

-

Once the suspending agent is dissolved, add the wetting agent (e.g., 0.5 mL of Tween® 80) and stir until a homogenous solution is formed.

-

Bring the final volume to 100 mL with purified water.

-

-

Preparation of the Suspension:

-

Accurately weigh the required amount of this compound.

-

In a mortar, add a small amount of the vehicle to the drug powder to form a smooth paste. This process, known as levigation, helps to wet the particles and prevent clumping.

-

Gradually add the remaining vehicle to the paste while continuously triturating with the pestle.

-

Transfer the contents to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure a uniform suspension.

-

For improved homogeneity and reduced particle size, the suspension can be further processed with a homogenizer.

-

Quality Control:

-

Visual Inspection: Check for uniformity and the absence of large aggregates.

-

pH Measurement: Record the pH of the final suspension.

-

Resuspendability: Allow the suspension to stand and observe for sedimentation. Ensure that any sediment can be easily redispersed upon gentle shaking.

Aqueous Suspension Preparation Workflow

Protocol 2: Preparation of a Co-solvent System (for Oral or Intravenous Administration)

This protocol is suitable when a true solution is required. The selection of co-solvents should be based on the solubility of the compound and the tolerability of the animal species.

Materials:

-

This compound

-

Co-solvent (e.g., Polyethylene glycol 400 (PEG 400), Propylene glycol, or Dimethyl sulfoxide (DMSO))

-

Vehicle (e.g., Purified water, Saline, or Phosphate-buffered saline (PBS))

Equipment:

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Sterile filter (for IV administration)

Procedure:

-

Solubility Screening (Recommended):

-

Determine the solubility of this compound in various co-solvents to identify the most suitable one.

-

-

Preparation of the Formulation:

-

Accurately weigh the required amount of the compound.

-

In a beaker, dissolve the compound in the chosen co-solvent (e.g., PEG 400) with the aid of vortexing or gentle stirring.

-

Once completely dissolved, slowly add the aqueous vehicle (e.g., saline) dropwise while continuously stirring.

-

Observe for any signs of precipitation. If precipitation occurs, the concentration of the co-solvent may need to be increased, or the final drug concentration reduced.

-

For intravenous administration, the final solution must be sterile-filtered through a 0.22 µm filter.

-

Important Considerations:

-

The final concentration of the co-solvent should be kept as low as possible to minimize potential toxicity.

-

The pH of the final solution should be measured and adjusted if necessary, especially for IV administration, to be within a physiologically tolerated range.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound and the formulation excipients.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.[12][13]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[12][13] Handle in a well-ventilated area.

-

Storage: Store the compound in a tightly sealed container at 0-8°C.[1]

-

Disposal: Dispose of waste materials according to local regulations.[12][14]

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. The protocols and information provided in these application notes offer a foundational approach to formulating this compound for preclinical research. It is imperative that researchers conduct thorough pre-formulation studies and tailor the formulation strategy to their specific experimental needs to ensure reliable and reproducible results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Excipients | Pharmlabs [pharmlabs.unc.edu]

- 3. This compound CAS#: 338982-11-9 [m.chemicalbook.com]

- 4. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. future4200.com [future4200.com]

- 10. Excipients Used in the Formulation of Pharmaceutical Suspensions - Page 2 of 2 [pharmapproach.com]

- 11. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]

- 12. capotchem.cn [capotchem.cn]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. merckmillipore.com [merckmillipore.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and versatile method is a two-step process. The first step involves the synthesis of the ethyl ester precursor, ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, via a 1,3-dipolar cycloaddition reaction. The second step is the hydrolysis of the ethyl ester to the final carboxylic acid.

Q2: What are the key starting materials for the 1,3-dipolar cycloaddition step?

The key reagents are a nitrile oxide generated in situ from a precursor and an alkyne. For the synthesis of ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, this typically involves the reaction of 4-chlorobenzaldehyde oxime (which forms the nitrile oxide) with ethyl propiolate.

Q3: My yield of the isoxazole ester is consistently low. What are the common causes?

Low yields in the cycloaddition step can be attributed to several factors:

-

Decomposition of the Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, a common side reaction that competes with the desired cycloaddition.

-

Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base for generating the nitrile oxide in situ are critical parameters that can significantly impact the reaction rate and yield.

-

Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can impede the reaction.

Q4: How can I improve the regioselectivity of the cycloaddition to favor the desired 5-substituted isoxazole?

The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole. To further enhance this selectivity, consider the following:

-

Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.

-

Solvent Choice: Less polar solvents can sometimes favor the formation of the desired isomer.[1]

-

Slow in situ Generation of Nitrile Oxide: Slowly generating the nitrile oxide from its precursor can help maintain a low concentration, which can improve selectivity.

Q5: I am having trouble with the hydrolysis of the ethyl ester to the carboxylic acid. What are the recommended conditions?

Base-catalyzed hydrolysis is the standard method. However, the isoxazole ring can be sensitive to harsh basic conditions. A common procedure involves treating the ester with an ethanolic-aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) and heating the mixture. Careful monitoring by Thin Layer Chromatography (TLC) is crucial to prevent degradation of the product. If the isoxazole ring is degrading, using milder bases or performing the reaction at a lower temperature for a longer duration may be necessary.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low to no formation of ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate | Incomplete generation of the nitrile oxide from the oxime. | Ensure the use of a suitable dehydrating agent or oxidant (e.g., N-chlorosuccinimide, sodium hypochlorite) and an appropriate base (e.g., triethylamine, pyridine). Optimize the stoichiometry of the base. |

| Decomposition of the nitrile oxide (furoxan formation). | Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the ethyl propiolate. Consider the slow addition of the nitrile oxide precursor to the reaction mixture. | |

| Inactive catalyst (if using a catalyzed reaction). | Use a fresh, high-purity catalyst. For copper-catalyzed reactions, ensure the use of a Cu(I) source or in situ generation from a Cu(II) salt with a reducing agent. | |

| Formation of regioisomers (e.g., 4-substituted isoxazole) | Lack of regiocontrol in the cycloaddition. | Employ a copper(I) catalyst to direct the regioselectivity towards the 5-substituted product. Optimize the solvent system; less polar solvents may improve selectivity.[1] |

| Incomplete hydrolysis of the ethyl ester | Insufficient base or reaction time/temperature. | Increase the equivalents of the base (e.g., NaOH, LiOH). Gradually increase the reaction temperature while monitoring for product degradation. Extend the reaction time. |

| Steric hindrance around the ester group. | Use a less sterically hindered base. Consider alternative hydrolysis methods, such as acid-catalyzed hydrolysis, though this may also affect the isoxazole ring. | |

| Degradation of the isoxazole ring during hydrolysis | Reaction conditions are too harsh (high temperature or strong base). | Use a milder base (e.g., LiOH instead of NaOH in some cases). Perform the hydrolysis at a lower temperature for a longer period. Carefully neutralize the reaction mixture upon completion. |

| Difficulty in purifying the final carboxylic acid | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions to drive the reaction to completion. Employ appropriate purification techniques such as recrystallization from a suitable solvent system or column chromatography with an appropriate eluent. |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

This protocol is based on the 1,3-dipolar cycloaddition of a nitrile oxide generated in situ.

Materials:

-

4-chlorobenzaldehyde oxime

-

Ethyl propiolate

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et3N)

-

Solvent (e.g., Dichloromethane, Chloroform, or Tetrahydrofuran)

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzaldehyde oxime (1 equivalent) and ethyl propiolate (1.2 equivalents) in the chosen solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N-Chlorosuccinimide (1.1 equivalents) in the same solvent to the reaction mixture.

-

Add triethylamine (1.2 equivalents) dropwise to the mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.

Protocol 2: Hydrolysis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

This protocol describes the base-catalyzed hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

-

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl) for acidification

Procedure:

-

Dissolve ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of NaOH or LiOH (2-4 equivalents) in water to the ester solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of dilute HCl.

-

The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Effect of Solvent on the Yield of 1,3-Dipolar Cycloaddition

| Solvent | Dielectric Constant (ε) | Yield of 3,5-disubstituted isoxazole (%) |

| Toluene | 2.4 | Moderate |

| Dichloromethane | 9.1 | Higher |

| Ethanol | 24.6 | Moderate |

| Dimethyl sulfoxide | 46.7 | Lower |